Molecular Weight and Density Advantage Over Brominated Analog
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibits a molecular weight of 218.21 g/mol, which is approximately 51 g/mol lower than the brominated analog 2-(4‑bromo‑1H‑pyrazol‑1‑yl)-5‑nitropyridine (269.06 g/mol) . The lower molecular weight, combined with a density of 1.36 g/cm³ , may favor formulations where mass efficiency is critical.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 218.21 g/mol |
| Comparator Or Baseline | 2-(4-Bromo-1H-pyrazol-1-yl)-5-nitropyridine: 269.06 g/mol |
| Quantified Difference | Δ = -50.85 g/mol (approx. 19% lower) |
| Conditions | Data from authoritative databases |
Why This Matters
Lower molecular weight can improve compound handling and reduce dosing requirements in research applications, offering a practical advantage for procurement.
